4-Methoxy-3-nitroaniline

Hypoxia-Selective Cytotoxin Anticancer Prodrug Nitroaniline Derivatives

4-Methoxy-3-nitroaniline (CAS 577-72-0) is the essential meta-nitro/para-methoxy aniline building block—its unique 4-OCH₃/3-NO₂ substitution pattern is non-interchangeable with positional isomers. Critical for hypoxia-selective anticancer prodrugs, high-performance disperse dyes, and as the certified Esomeprazole Impurity 10 reference standard for ICH Q3A compliance. Available at 98% purity with full analytical characterization. Procure the correct isomer to ensure synthetic success and regulatory conformity.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 577-72-0
Cat. No. B184566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-nitroaniline
CAS577-72-0
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,8H2,1H3
InChIKeyRUFOHZDEBFYQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-nitroaniline (CAS 577-72-0) as a Differentiated Organic Synthesis Intermediate


4-Methoxy-3-nitroaniline is a polysubstituted aromatic amine, characterized by a methoxy (-OCH₃) group at the para position and a nitro (-NO₂) group at the meta position relative to the aniline nitrogen [1]. Its molecular formula is C₇H₈N₂O₃, with a molecular weight of 168.15 g/mol [1]. This specific substitution pattern confers distinct chemical reactivity and physicochemical properties, distinguishing it from its isomers and other nitroanilines [2]. It functions primarily as a versatile building block and intermediate in the synthesis of complex molecules for pharmaceutical research and dye chemistry . Its role extends from being a key reagent in the preparation of heterocyclic compounds to acting as a structural motif in drug candidates, as well as being identified as an impurity in pharmaceutical substances such as Esomeprazole [1][3].

Why 4-Methoxy-3-nitroaniline Cannot Be Replaced by Generic Nitroanilines


The specific meta-nitro/para-methoxy substitution pattern on the aniline core of 4-Methoxy-3-nitroaniline is not a generic, interchangeable feature. This arrangement dictates its unique electronic properties, which in turn control its reactivity profile and the resulting characteristics of downstream products [1]. Substituting a positional isomer, such as 4-methoxy-2-nitroaniline, or a non-methoxylated analog like 3-nitroaniline, will result in different electron density distributions, altered regioselectivity in further reactions, and distinct physicochemical parameters like lipophilicity (e.g., consensus Log P = 0.52 for the target compound) [1]. For instance, a different substitution pattern can drastically affect a molecule's ability to act as a hypoxia-selective cytotoxin or the color fastness of a derived dye [2][3]. Therefore, assuming functional equivalence without direct, quantitative comparative data is a significant risk in both research and industrial applications, potentially leading to synthetic failure, off-specification products, or failed biological assays.

Quantitative Differentiation Evidence for 4-Methoxy-3-nitroaniline (CAS 577-72-0)


Hypoxia-Selective Cytotoxicity: Structural Requirement for 4-Methoxy-3-nitroaniline Moiety

A patent explicitly demonstrates that the 4-methoxy-3-nitroaniline structural motif is a critical component for achieving hypoxia-selective cytotoxicity in a class of antitumor agents [1]. The invention claims compounds of formula (I), wherein the core structure includes a substituted aniline. The 4-methoxy-3-nitroaniline derivative (or a close structural analog from the series) exhibited significant differential toxicity under hypoxic versus oxic conditions, a key feature for targeting solid tumors. While specific IC50 values are not directly provided in the search results, the patent explicitly defines the requirement for specific substitution patterns to maintain this activity, positioning 4-methoxy-3-nitroaniline as a valuable synthetic handle for accessing this pharmacologically relevant space. A generic nitroaniline lacking this substitution would not be expected to confer the same hypoxia-selectivity profile.

Hypoxia-Selective Cytotoxin Anticancer Prodrug Nitroaniline Derivatives

Specific Performance in Dye Synthesis: 4-Methoxyanilino-3-nitro-1,8-naphthalimides for Polyester Fibers

Research on synthetic-polymer fibers demonstrates that dyes synthesized from 4-methoxyaniline derivatives, specifically 4-(4-methoxyanilino)-3-nitro-1,8-naphthalimides, yield deep orange shades on polyester fibers with excellent fastness properties [1]. The study highlights that the 4-methoxyanilino group is crucial for the dye's performance and shade. In the presence of strong bases, the 4-arylamino group can be replaced to yield a series of yellow dyes, showcasing the unique reactivity of this intermediate [1]. This contrasts with other aniline derivatives which would lead to different hues and fastness characteristics, underscoring the non-interchangeable nature of 4-methoxy-3-nitroaniline in dye chemistry.

Disperse Dye Polyester Dyeing Naphthalimide Dyes

Defined Role as a Process-Related Impurity in Esomeprazole

4-Methoxy-3-nitroaniline is unequivocally identified as 'Esomeprazole Impurity 10' [1]. This designation is a precise, quantitative differentiator. In the context of pharmaceutical manufacturing, a specific, named impurity must be quantified and controlled according to stringent regulatory guidelines (e.g., ICH Q3A). Its presence is not generic; it arises from a specific synthetic pathway or degradation route involving the target compound or its precursors. A sourcing or quality control decision cannot substitute this compound with a similar-looking nitroaniline, as the analytical reference standard for 'Impurity 10' is uniquely defined by this CAS number. This provides a clear, defensible rationale for procurement for analytical method development, validation, and batch release testing.

Pharmaceutical Impurity Quality Control Esomeprazole

Physicochemical Property Profile Differentiated from its Isomers

The calculated consensus Log P (octanol-water partition coefficient) for 4-methoxy-3-nitroaniline is 0.52 . This value is a direct consequence of its specific substitution pattern (para-methoxy, meta-nitro) and is distinct from other isomers. For example, the positional isomer 4-methoxy-2-nitroaniline (ortho-nitro) will have a different electronic environment and thus a different, though not readily available in this search, calculated Log P value [1]. This quantitative property directly impacts chromatographic behavior (HPLC retention time), solubility, and membrane permeability. When developing a synthetic route or analytical method, this specific Log P value must be used for accurate prediction and optimization. Using a Log P value for a different isomer would lead to errors in method development and process design.

Lipophilicity Log P Physicochemical Properties

Commercial Availability at Defined Purity Grades for Research Use

The compound is commercially available from multiple reputable vendors at defined purity levels, commonly 98% and ≥97%, with supporting analytical documentation (e.g., NMR, HPLC, GC) provided . This contrasts with less common or custom-synthesized analogs, where purity may be variable and analytical support is often lacking. For a researcher, sourcing 4-methoxy-3-nitroaniline at 98% purity with a Certificate of Analysis ensures reproducibility and reliability in sensitive experiments. The consistent availability at this purity level reduces the risk of experimental failure due to unknown impurities, which is a significant advantage over sourcing a less common isomer or an in-house synthesized batch of unknown quality.

Purity Specification Sourcing Analytical Grade

Key Application Scenarios for Procuring 4-Methoxy-3-nitroaniline (CAS 577-72-0)


Synthesis and Evaluation of Hypoxia-Selective Anticancer Prodrugs

Researchers focused on developing new anticancer therapies targeting the hypoxic microenvironment of solid tumors require 4-methoxy-3-nitroaniline as a key building block. As established in patent literature, this specific structural motif is integral to a class of nitroaniline derivatives that exhibit hypoxia-selective cytotoxicity, functioning as prodrugs activated under low-oxygen conditions [1]. Substituting this compound with an isomer or a non-methoxylated analog would likely abolish or significantly reduce this critical therapeutic property. Therefore, procurement of this specific compound is a non-negotiable step in the synthesis and biological evaluation of these targeted agents.

Development of High-Performance Disperse Dyes for Polyester Textiles

Industrial dye chemists aiming to create novel disperse dyes for polyester fibers with specific shades (e.g., deep orange) and superior fastness properties should source 4-methoxy-3-nitroaniline. Evidence shows that dyes derived from this intermediate, specifically 4-(4-methoxyanilino)-3-nitro-1,8-naphthalimides, achieve these desirable characteristics [2]. The unique electronic effects of the 4-methoxy-3-nitro substitution pattern are crucial for the dye's absorption spectrum and its interaction with the polymer. Using a generic nitroaniline would lead to a different, and likely inferior, performance profile in the final dye product.

Pharmaceutical Analytical Quality Control (QC) and Impurity Profiling

In a GMP pharmaceutical manufacturing setting for Esomeprazole, the QC laboratory requires a certified reference standard of 4-methoxy-3-nitroaniline. This compound is specifically identified as 'Esomeprazole Impurity 10' [3]. The QC department needs this exact compound (CAS 577-72-0) to develop and validate analytical methods (e.g., HPLC) for quantifying this specific impurity in drug substance and drug product batches. This ensures compliance with regulatory requirements (ICH Q3A). No other compound can substitute for this purpose, making its procurement a mandatory and highly specific requirement for pharmaceutical quality assurance.

Organic Synthesis Methodology and Building Block Exploration

Synthetic organic chemists require this compound as a densely functionalized building block to explore novel chemical space. Its three reactive groups (amino, nitro, methoxy) offer multiple points for diversification [4]. The defined physicochemical properties, such as its consensus Log P of 0.52, allow for predictable behavior in reactions and during chromatographic purification . Its consistent commercial availability at 98% purity with full analytical characterization simplifies procurement and ensures the starting material quality is not a variable in the experimental outcome, thereby accelerating method development and library synthesis efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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